(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967062
InChI: InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+
SMILES:
Molecular Formula: C26H21BrN2O2
Molecular Weight: 473.4 g/mol

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

CAS No.:

Cat. No.: VC14967062

Molecular Formula: C26H21BrN2O2

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one -

Specification

Molecular Formula C26H21BrN2O2
Molecular Weight 473.4 g/mol
IUPAC Name (E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
Standard InChI InChI=1S/C26H21BrN2O2/c1-18-8-10-19(11-9-18)26-21(17-29(28-26)22-6-4-3-5-7-22)12-14-24(30)20-13-15-25(31-2)23(27)16-20/h3-17H,1-2H3/b14-12+
Standard InChI Key GFXPFOLVYQBWBK-WYMLVPIESA-N
Isomeric SMILES CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=C(C=C3)OC)Br)C4=CC=CC=C4

Introduction

Overview of (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a synthetic organic compound belonging to the class of chalcones, characterized by its complex structure and diverse biological activities. This compound features a conjugated system that includes a prop-2-en-1-one moiety and multiple aromatic substituents, which contribute to its reactivity and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula for this compound is C26H21BrN2O2, indicating the presence of:

  • Bromine atom: Enhances reactivity.

  • Methoxy group: Contributes to the compound's electronic properties.

  • Pyrazole ring: Known for various biological activities.

Structural Formula:

 2E 1 3 bromo 4 methoxyphenyl 3 3 4 methylphenyl 1 phenyl 1H pyrazol 4 yl prop 2 en 1 one\text{ 2E 1 3 bromo 4 methoxyphenyl 3 3 4 methylphenyl 1 phenyl 1H pyrazol 4 yl prop 2 en 1 one}

Synthesis Methods

The synthesis of this compound can be approached through several methods, typically involving:

  • Knoevenagel condensation: A common route for synthesizing chalcones.

  • Michael addition reactions: To introduce the pyrazole moiety.

The synthetic pathways often utilize readily available starting materials and can be optimized for higher yields through various reaction conditions.

Biological Activity

Research indicates that compounds similar to (2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one exhibit a range of biological activities, including:

  • Antioxidant properties

Compound NameStructural FeaturesBiological Activity
4-HydroxychalconeHydroxy group instead of bromineAntioxidant, anti-inflammatory
2',5'-DimethoxychalconeAdditional methoxy groupsAnticancer activity
3-BromochalconeBromine on different positionAntimicrobial properties

The unique combination of substituents in this compound may confer distinct pharmacological profiles compared to other chalcones, making it a candidate for further research in drug development.

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